molecular formula C7H16N2O B1385199 3-(Isopropylamino)-N-methylpropanamide CAS No. 1001345-72-7

3-(Isopropylamino)-N-methylpropanamide

Cat. No. B1385199
M. Wt: 144.21 g/mol
InChI Key: XRNMWDXTWCXBDU-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

N-Methylacrylamide (851 mg, 10.00 mmol) and isopropylamine (1.71 mL, 1.18 g, 20.00 mmol) in MeOH (10 mL) were irradiated to 140° C. for 30 mins in a microwave reaction vessel. The reaction mixture was cooled and loaded onto a SCX-2 column and washed with MeOH (100 mL). The crude product was then eluted from the SCX-2 column with NH3 (100 mL, 7M in MeOH) and the volatiles removed under reduced pressure to afford the title compound (1.56 g, Quant.) as an oil, which was used without further purification.
Quantity
851 mg
Type
reactant
Reaction Step One
Quantity
1.71 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:6])[CH:4]=[CH2:5].[CH:7]([NH2:10])([CH3:9])[CH3:8]>CO>[CH3:1][NH:2][C:3](=[O:6])[CH2:4][CH2:5][NH:10][CH:7]([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
851 mg
Type
reactant
Smiles
CNC(C=C)=O
Name
Quantity
1.71 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with MeOH (100 mL)
WASH
Type
WASH
Details
The crude product was then eluted from the SCX-2 column with NH3 (100 mL, 7M in MeOH)
CUSTOM
Type
CUSTOM
Details
the volatiles removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CNC(CCNC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: CALCULATEDPERCENTYIELD 108.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.